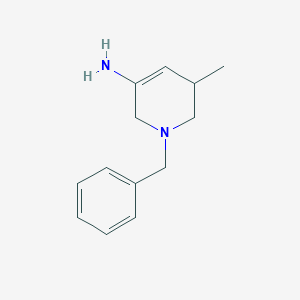
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tetrahydropyridine ring substituted with a benzyl group and a methyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an appropriate benzylamine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. For example, the reaction of benzylamine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired tetrahydropyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines.
Scientific Research Applications
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
1-Benzyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness: 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other tetrahydropyridine derivatives.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3,6-dihydro-2H-pyridin-5-amine |
InChI |
InChI=1S/C13H18N2/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10,14H2,1H3 |
InChI Key |
XUKLOSSROGRPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















